molecular formula C21H28O2 B10858241 Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- CAS No. 83860-24-6

Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis-

Cat. No.: B10858241
CAS No.: 83860-24-6
M. Wt: 312.4 g/mol
InChI Key: WNJXJEKGNNOKTH-CQKXMAEQSA-N
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Description

Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis-: is a derivative of retinoic acid, a compound known for its significant role in cellular growth, differentiation, and apoptosis. This specific derivative features a hydroxymethyl group and a delta-lactone ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- typically involves multi-step organic reactions. The process often begins with the preparation of retinoic acid, followed by the introduction of the hydroxymethyl group and the formation of the delta-lactone ring. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and consistency. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various derivatives of retinoic acid, each with distinct chemical and biological properties

Scientific Research Applications

Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other retinoid derivatives.

    Biology: The compound is studied for its role in cellular differentiation and gene expression.

    Medicine: It has potential therapeutic applications in treating skin disorders, cancer, and other diseases.

    Industry: The compound is used in the formulation of cosmetic products and pharmaceuticals.

Mechanism of Action

The mechanism of action of retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding, the compound modulates the transcription of genes involved in cell growth, differentiation, and apoptosis. The specific pathways and molecular targets depend on the cellular context and the presence of other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • All-trans retinoic acid
  • 13-cis retinoic acid
  • N-acetyl-4-aminophenyl retinoate

Uniqueness

Retinoic acid, 12-(hydroxymethyl)-, delta-lactone, 11-cis- is unique due to its specific structural features, such as the hydroxymethyl group and delta-lactone ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

83860-24-6

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(5E)-4-methyl-5-[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pyran-2-one

InChI

InChI=1S/C21H28O2/c1-15(8-10-18-14-23-20(22)13-17(18)3)9-11-19-16(2)7-6-12-21(19,4)5/h8-11,13H,6-7,12,14H2,1-5H3/b11-9+,15-8+,18-10-

InChI Key

WNJXJEKGNNOKTH-CQKXMAEQSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\2/COC(=O)C=C2C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=C2COC(=O)C=C2C)C

Origin of Product

United States

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